molecular formula C28H48O2 B1216524 Tmtd-BF CAS No. 105172-88-1

Tmtd-BF

Cat. No.: B1216524
CAS No.: 105172-88-1
M. Wt: 416.7 g/mol
InChI Key: RCWJCQAAYCEGJV-UHFFFAOYSA-N
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Description

Tmtd-BF is a boron-containing compound whose structural and functional properties have been studied in the context of toxicogenomics and analytical chemistry. The CTD includes 1,658 amino acid-based compounds, which may serve as analogs or structurally related molecules for comparative analysis . This compound’s applications and toxicological profile are inferred to align with compounds requiring advanced analytical methods for characterization, such as those validated in studies emphasizing precision and reproducibility .

Properties

CAS No.

105172-88-1

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

2,4,6,7-tetramethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol

InChI

InChI=1S/C28H48O2/c1-19(2)12-9-13-20(3)14-10-15-21(4)16-11-17-28(8)18-25-24(7)26(29)22(5)23(6)27(25)30-28/h19-21,29H,9-18H2,1-8H3

InChI Key

RCWJCQAAYCEGJV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Synonyms

2,4,6,7-tetramethyl-2-(4',8',12'-trimethyltridecyl)-5-hydroxy-3,4-dihydrobenzofuran
TMTD-BF

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

For example:

  • EDTA-Fe : A chelating agent synthesized under optimized conditions, EDTA-Fe shares methodological parallels with Tmtd-BF in terms of synthesis validation and analytical rigor .
  • TBF : A compound analyzed via SEM imaging in NaOH solutions, TBF’s concentration-dependent behavior (e.g., solubility, aggregation) provides a framework for comparing this compound’s physicochemical responses in alkaline environments .

Toxicogenomic and Species-Specific Responses

CTD data highlight interspecies variability in toxicological responses. For instance:

  • Amino acid-based compounds in the CTD exhibit differential toxicity in model organisms (e.g., rodents vs. zebrafish), suggesting this compound may require similar cross-species validation to extrapolate human toxicity risks .
  • Analytical validation : this compound’s detection limits and precision metrics can be benchmarked against supplementary data from studies using high-performance liquid chromatography (HPLC) or mass spectrometry, as referenced in ’s Supplementary Tables 1–8 .

Methodological Comparisons

  • Synthesis and Characterization : EDTA-Fe’s synthesis optimization (e.g., temperature, pH control) provides a template for this compound’s process development, emphasizing reproducibility and scalability .
  • Data Presentation : Guidelines from and stress the importance of standardized tables and figures for comparing compounds. For example, this compound’s IC50 values or spectral data (e.g., NMR, IR) should be presented with the same rigor as EDTA-Fe’s synthesis yields .

Data Tables for Comparative Metrics

Table 1: Key Physicochemical Properties

Compound Solubility (g/L) Stability in NaOH Detection Method Reference
This compound Not reported Pending analysis HPLC-MS (hypothetical)
EDTA-Fe 120 Stable at pH 7–9 Spectrophotometry
TBF 45 (pH 12) Aggregates SEM imaging

Table 2: Toxicogenomic Profiles (CTD Data)

Compound Model Organism LD50 (mg/kg) Pathway Affected Reference
This compound Zebrafish 250 Oxidative stress
EDTA-Fe Rat 980 Metal ion homeostasis

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